molecular formula C27H20N6O3 B1656106 T3Inh-1 CAS No. 50440-30-7

T3Inh-1

Cat. No.: B1656106
CAS No.: 50440-30-7
M. Wt: 476.5 g/mol
InChI Key: KUBNLSZSAIOAMS-UHFFFAOYSA-N
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Description

T3Inh-1 is a small molecule inhibitor that selectively targets the enzyme polypeptide N-acetylgalactosaminyltransferase 3 (ppGalNAc-T3). This enzyme is involved in the process of O-glycosylation, where sugar molecules are attached to proteins. This compound has shown promise in blocking cancer cell invasiveness and reducing levels of the hormone fibroblast growth factor 23 (FGF23), which is implicated in chronic kidney disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of T3Inh-1 involves screening libraries of compounds to identify those that act on a cell-based fluorescence sensor of ppGalNAc-T3. The identified hit compound is then subjected to in vitro analysis to confirm its binding and inhibitory activity against purified ppGalNAc-T3 .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: T3Inh-1 primarily undergoes inhibition reactions where it binds to the enzyme ppGalNAc-T3, blocking its activity. This inhibition is a mixed-mode type, affecting both the maximum reaction velocity (Vmax) and the Michaelis constant (Km) of the enzyme .

Common Reagents and Conditions: The compound is typically used in cell culture and in vivo studies at concentrations ranging from 5 to 50 micromolar. It is dissolved in dimethyl sulfoxide (DMSO) and further diluted with polyethylene glycol 400 (PEG400) for injection into animal models .

Major Products Formed: The primary effect of this compound is the reduction of FGF23 levels in tissue cells and mice, without causing any toxic side effects .

Scientific Research Applications

Mechanism of Action

T3Inh-1 exerts its effects by directly binding to the enzyme ppGalNAc-T3, inhibiting its activity. This inhibition prevents the enzyme from attaching sugar molecules to proteins, thereby blocking the glycan-masking of FGF23. The increased cleavage of FGF23 results in lower levels of the hormone, which is beneficial in conditions like chronic kidney disease .

Comparison with Similar Compounds

Similar Compounds:

  • ppGalNAc-T2 Inhibitors
  • ppGalNAc-T6 Inhibitors

Uniqueness: T3Inh-1 is unique in its selective inhibition of ppGalNAc-T3 without affecting other isozymes like ppGalNAc-T2 and ppGalNAc-T6. This selectivity makes it a valuable tool for studying the specific roles of ppGalNAc-T3 in various biological processes and diseases .

Properties

IUPAC Name

4-[(6-nitroquinolin-4-yl)amino]-N-[4-(pyridin-4-ylamino)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N6O3/c34-27(32-21-7-5-19(6-8-21)30-22-11-14-28-15-12-22)18-1-3-20(4-2-18)31-26-13-16-29-25-10-9-23(33(35)36)17-24(25)26/h1-17H,(H,28,30)(H,29,31)(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBNLSZSAIOAMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)NC3=CC=NC=C3)NC4=C5C=C(C=CC5=NC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403999
Record name MLS000766132
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50440-30-7
Record name MLS000766132
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146771
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000766132
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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